

Application Notes and Protocols: Topoisomerase II Inhibitor 14 Cell Viability Assay

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Compound of Interest

Compound Name: *Topoisomerase II inhibitor 14*

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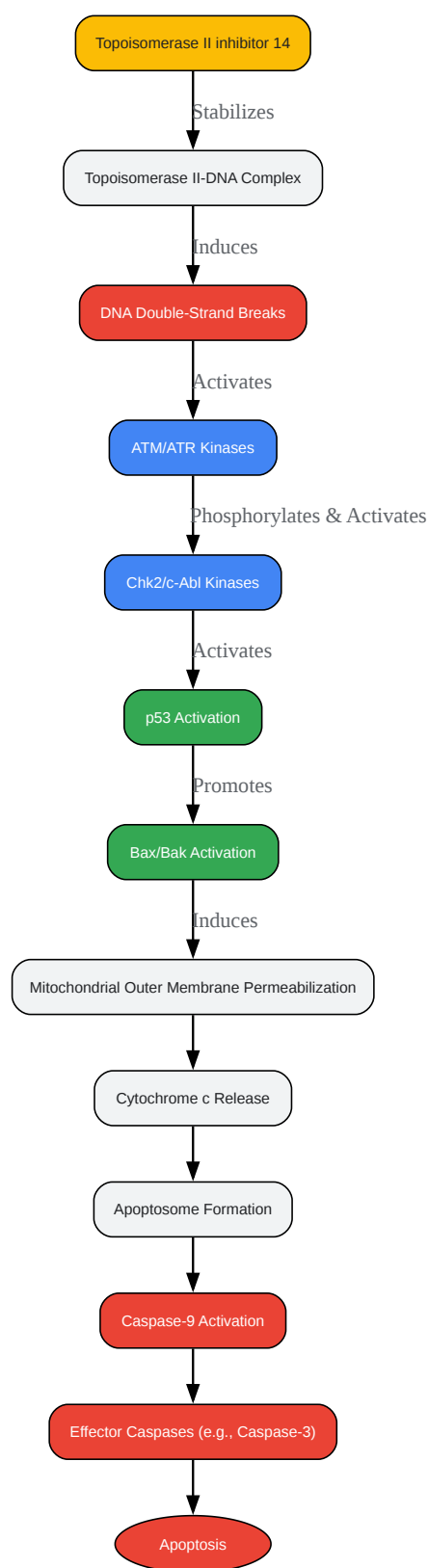
Introduction

Topoisomerase II (Topo II) is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer therapies.[1][2] Topoisomerase II inhibitors interfere with the enzyme's function of managing DNA topology, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells. "**Topoisomerase II inhibitor 14**" is a potent agent that has been shown to induce apoptosis and cause cell cycle arrest at the S and G2-M phases. This document provides a detailed protocol for assessing the cytotoxic effects of **Topoisomerase II inhibitor 14** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[3][4]

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] This conversion is primarily carried out by mitochondrial dehydrogenases.[3] The resulting formazan can be solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[3][5]

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis

Topoisomerase II inhibitors exert their cytotoxic effects by stabilizing the transient covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis. The signaling pathway involves the activation of DNA damage sensors like ATM and ATR, which in turn activate downstream kinases such as Chk2 and c-Abl.[6] These signaling events converge on the activation of caspases, the executioners of apoptosis.[6][7]



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